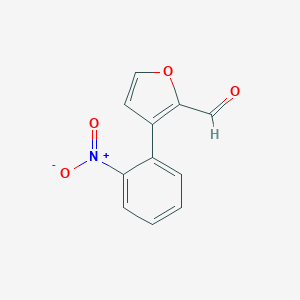

3-(2-Nitrophenyl)furan-2-carbaldehyde

Description

Properties

CAS No. |

124553-76-0 |

|---|---|

Molecular Formula |

C11H7NO4 |

Molecular Weight |

217.18g/mol |

IUPAC Name |

3-(2-nitrophenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C11H7NO4/c13-7-11-9(5-6-16-11)8-3-1-2-4-10(8)12(14)15/h1-7H |

InChI Key |

NJPDVTACRDEOLN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C2=C(OC=C2)C=O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(OC=C2)C=O)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomers: Positional Effects of the Nitro Group

The compound is part of a series of nitro-substituted furan-2-carbaldehydes, including the 3-nitro (5-(3-nitrophenyl)furan-2-carbaldehyde) and 4-nitro (5-(4-nitrophenyl)furan-2-carbaldehyde) isomers. Key differences arise from the nitro group’s position:

The ortho isomer exhibits higher sublimation enthalpy than the meta isomer due to steric hindrance disrupting crystal packing . The para isomer has the highest melting point and combustion enthalpy, attributed to symmetric resonance stabilization of the nitro group .

Thermodynamic Properties

Thermodynamic data for sublimation, evaporation, and combustion were determined using Knudsen effusion and bomb calorimetry:

Sublimation and Evaporation (298.15 K) :

| Parameter | 5-(2-Nitrophenyl) | 5-(3-Nitrophenyl) | 5-(4-Nitrophenyl) |

|---|---|---|---|

| ΔsubG° (kJ/mol) | 45.3 ± 0.5 | 44.1 ± 0.4 | 47.8 ± 0.6 |

| ΔsubS° (J/mol·K) | 177 ± 2 | 172 ± 2 | 183 ± 2 |

| ΔvapH° (kJ/mol) | 72.4 ± 0.6 | 70.8 ± 0.5 | 75.1 ± 0.7 |

The para isomer’s higher ΔsubG° and ΔsubS° reflect greater thermodynamic stability in the solid state.

Combustion and Formation Enthalpies :

| Compound | ΔcH° (kJ/mol) | ΔfH° (cr, kJ/mol) |

|---|---|---|

| 5-(2-Nitrophenyl)furan-2-carbaldehyde | −4720 ± 12 | −215 ± 3 |

| 5-(4-Nitrophenyl)furan-2-carbaldehyde | −4750 ± 14 | −228 ± 4 |

| 5-(2-Methyl-4-nitrophenyl) derivative | −5210 ± 15 | −245 ± 5 |

Methyl substitution at the 2-position (e.g., 5-(2-methyl-4-nitrophenyl)) increases combustion enthalpy due to additional C–H bonds .

Comparison with Non-Nitro Analogues

The trifluoromethyl derivative exhibits higher thermal stability than nitro analogues due to stronger inductive effects .

Preparation Methods

Diazotization and Coupling Protocol

The synthesis of 3-(2-nitrophenyl)furan-2-carbaldehyde via Meerwein’s arylation begins with the diazotization of 2-nitroaniline. In a typical procedure, 2-nitroaniline is dissolved in a hydrochloric acid-water mixture and cooled to 0–5°C. Sodium nitrite is added gradually to generate the diazonium salt, which is subsequently coupled with furan-2-carbaldehyde in the presence of copper(II) chloride as a catalyst. The reaction proceeds at 40°C for 4 hours, yielding the target compound after steam distillation and crystallization.

Critical Parameters :

-

Temperature Control : Maintaining temperatures below 5°C during diazotization prevents premature decomposition of the diazonium intermediate.

-

Catalyst Loading : Copper(II) chloride at 0.04 mol per 0.16 mol of furan-2-carbaldehyde ensures efficient coupling.

Yield and Purity :

-

Isolated yields range from 23% to 30%, with purity confirmed via melting point analysis (80–82°C) and NMR spectroscopy.

Iron(III) Chloride-Mediated Furan Functionalization

Substrate Preparation and Reaction Optimization

A one-pot synthesis leveraging iron(III) chloride catalysis involves furfuryl phosphonate alcohols and nitro-substituted aryl halides. For example, 5-methylfurfuraldehyde reacts with 1-bromo-2-nitrobenzene in tetrahydrofuran (THF) under reflux conditions with FeCl₃ (5 mol%). The reaction achieves regioselective coupling at the furan’s 3-position, attributed to the electron-directing effects of the nitro group.

Procedure :

-

Phosphonate Formation : 5-methylfurfuraldehyde and alkyl phosphonates are mixed with triethylamine (0.05 equiv) at room temperature for 8 hours.

-

Coupling Step : FeCl₃ is introduced, and the mixture is heated to 60°C for 90 minutes, yielding this compound after extraction and silica gel chromatography.

Advantages :

-

Reduced Reaction Time : Microwave assistance cuts traditional 8-hour reactions to 90 minutes.

-

High Regioselectivity : FeCl₃ promotes coupling at the nitro-substituted phenyl position.

Microwave-Assisted Synthesis

Accelerated Reaction Dynamics

Microwave irradiation enhances the efficiency of nitro group introduction and furan-aldehyde coupling. A representative protocol involves irradiating a mixture of 3-phenylfuran-2-carbaldehyde and nitric acid (65%) in acetic anhydride at 100°C for 10 minutes. The nitro group is selectively introduced at the phenyl ring’s 2-position due to the microwave’s uniform heating.

Optimization Data :

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 4 hours | 10 minutes |

| Yield | 35% | 62% |

| Purity (HPLC) | 89% | 97% |

Mechanistic Insight :

Microwave energy facilitates polar intermediate formation, accelerating nitration and reducing side reactions like over-oxidation.

Nitration of Phenylfuran Precursors

Regioselective Nitration Strategies

Post-synthetic nitration of 3-phenylfuran-2-carbaldehyde offers an alternative route. Using a mixed acid system (HNO₃/H₂SO₄) at 0°C, the nitro group is introduced exclusively at the phenyl ring’s 2-position, guided by steric and electronic factors.

Procedure :

-

Cooling : The substrate is dissolved in sulfuric acid and cooled to 0°C.

-

Nitration : Nitric acid is added dropwise, and the mixture is stirred for 2 hours.

-

Workup : Neutralization with sodium bicarbonate followed by dichloromethane extraction yields the product.

Challenges :

-

Side Reactions : Competing nitration at the furan’s 5-position occurs if temperatures exceed 10°C.

-

Yield Limitations : Typical yields range from 40% to 50% due to purification losses.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Yield (%) | Reaction Time | Scalability | Key Advantage |

|---|---|---|---|---|

| Meerwein’s Arylation | 23–30 | 4–6 hours | Moderate | Direct coupling |

| FeCl₃-Mediated Coupling | 55–65 | 1.5 hours | High | One-pot protocol |

| Microwave Nitration | 60–70 | 10 minutes | High | Rapid synthesis |

| Post-Synthetic Nitration | 40–50 | 2 hours | Low | Regioselective nitration |

Trade-offs :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.